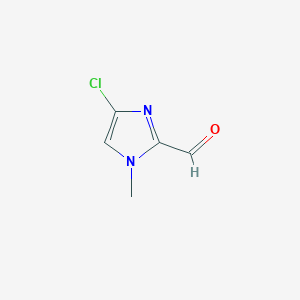![molecular formula C13H17N5O2 B13917924 2-[2-[4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethanamine](/img/structure/B13917924.png)
2-[2-[4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethanamine is an organic compound that features a tetrazine ring, which is known for its unique reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethanamine typically involves multiple steps. One common method starts with the preparation of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol, which is then reacted with ethylene glycol to form the desired compound. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethanamine undergoes various types of chemical reactions, including:
Oxidation: The tetrazine ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can convert the tetrazine ring into more reduced forms, often using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles[][2].
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations[2][2].
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different tetrazine derivatives, while substitution reactions can introduce various functional groups into the molecule[2][2].
Scientific Research Applications
2-[2-[4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-[4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethanamine involves its interaction with specific molecular targets and pathways. The tetrazine ring can participate in click chemistry reactions, forming stable covalent bonds with other molecules. This property is exploited in various applications, including drug delivery and molecular imaging .
Comparison with Similar Compounds
Similar Compounds
4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol: A precursor in the synthesis of the target compound.
(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine: Another tetrazine derivative with similar reactivity.
(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine: A related compound with a different substitution pattern on the tetrazine ring.
Uniqueness
2-[2-[4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethanamine is unique due to its specific structure, which combines the tetrazine ring with an ethoxyethanamine moiety. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C13H17N5O2 |
|---|---|
Molecular Weight |
275.31 g/mol |
IUPAC Name |
2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C13H17N5O2/c1-10-15-17-13(18-16-10)11-2-4-12(5-3-11)20-9-8-19-7-6-14/h2-5H,6-9,14H2,1H3 |
InChI Key |
DIOZNAXATFIXDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


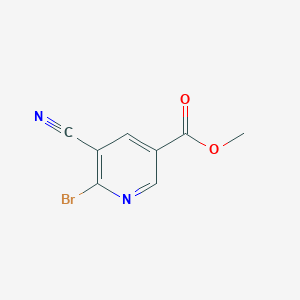
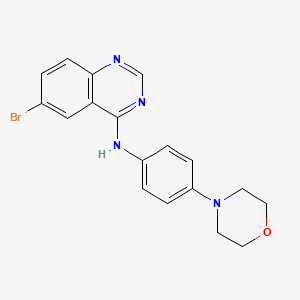
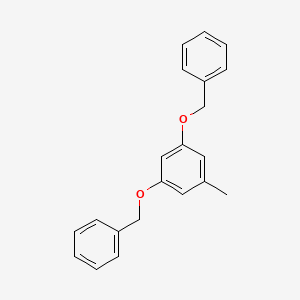
![1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13917874.png)
![tert-butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B13917882.png)
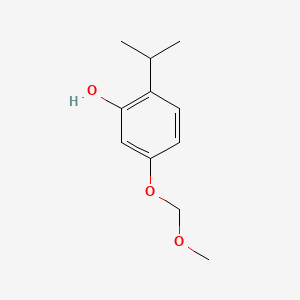
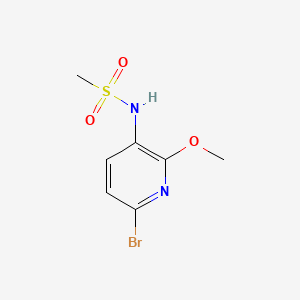
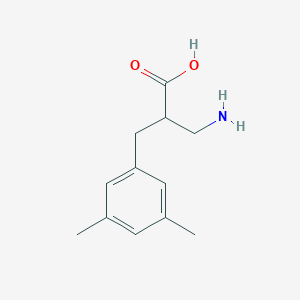
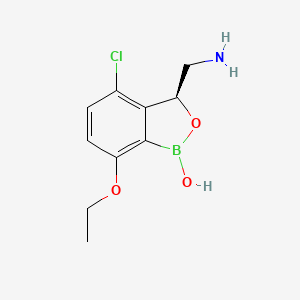
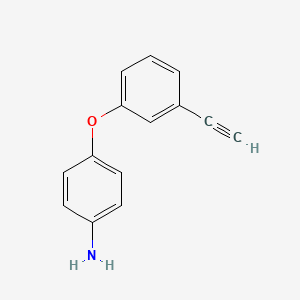
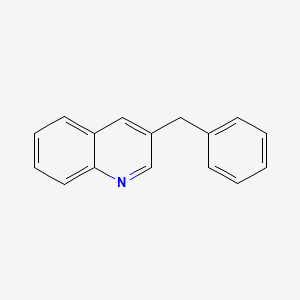
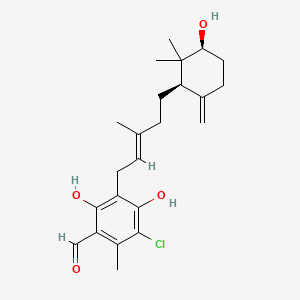
![Tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B13917952.png)
